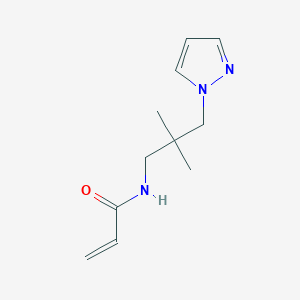

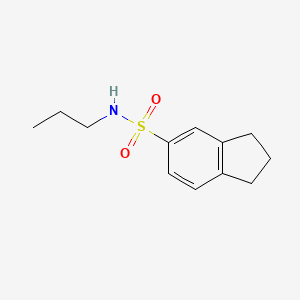

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide, also known as BQP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Antiproliferative Activities

Quinoline derivatives, such as certain 3-phenylquinolinylchalcone derivatives, have been synthesized and evaluated for their antiproliferative activities against non-small cell lung cancers and breast cancers. These derivatives have shown potential as lead compounds for further development due to their significant antiproliferative effects, highlighting the quinoline scaffold's relevance in designing anticancer agents (Tseng et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Azoimine quinoline derivatives have been synthesized and demonstrated greater antioxidant potential than ascorbic acid at very low concentrations. These derivatives also exhibited variable activity against bacteria and fungi, alongside anti-inflammatory activity. Their ability to bind to DNA and bovine serum albumin (BSA) suggests potential for further exploration in antimicrobial and anti-inflammatory drug development (Douadi et al., 2020).

Novel Synthesis Methods

Research on substituted benzoquinazolinones and their synthesis through Buchwald–Hartwig amination has been reported. These studies not only offer new routes for synthesizing quinoline derivatives but also evaluate their potential cytotoxicity, providing a foundation for further exploration in drug synthesis and development (Nowak et al., 2014).

DNA Binding and Molecular Docking Studies

Quinoline derivatives have been studied for their DNA binding capabilities and their interactions with Pt(II) and Pd(II) complexes. These studies have implications for understanding the molecular mechanisms of action of potential anticancer agents and developing new therapeutic strategies (Patel et al., 2019).

Antiviral Activities

Certain quinoline-based compounds have shown antiviral properties against human immunodeficiency syndrome (HIV), acting through the inhibition of HIV transcription. This suggests the potential of quinoline derivatives in the development of novel antiviral therapies (Bedoya et al., 2010).

Propriétés

IUPAC Name |

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O3/c23-16-6-7-18-17(14-16)20(15-4-2-1-3-5-15)21(22(28)24-18)25-19(27)8-9-26-10-12-29-13-11-26/h1-7,14H,8-13H2,(H,24,28)(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHFFUVZEDOCFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)

![2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2358354.png)

![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)